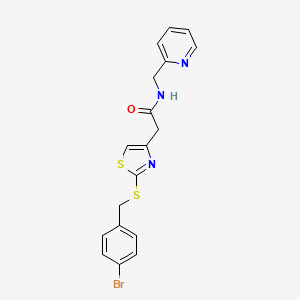

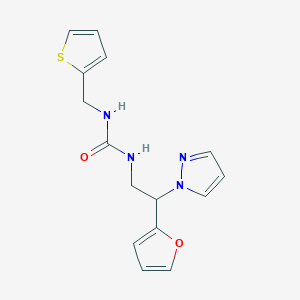

![molecular formula C16H15N3OS2 B2507349 Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396767-56-8](/img/structure/B2507349.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, is a structurally complex molecule that appears to be related to various benzo[d]thiazolyl methanone derivatives. These derivatives have been explored for their potential biological activities, including anti-mycobacterial properties as seen in benzo[d]thiazol-2-yl(piperazin-1-yl)methanones , and antimicrobial activities in benzo[d]thiazol-2-yl hydrazono methyl piperidinyl phenyl methanone derivatives .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from various substituted thiadiazoles or benzo[d]thiazoles. For instance, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves the preparation of structurally diverse benzo[d]thiazole-2-carboxamides . Similarly, novel derivatives have been synthesized using 1,3,4-thiadiazolyl ethanone as a starting material . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, including nucleophilic substitution reactions and Friedel-Crafts aroylation .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives is characterized by the presence of a thiadiazole ring fused to a benzene ring. The molecular docking studies of related compounds indicate that the orientation of substituents on the thiadiazole and piperidine rings can significantly influence the binding mode and biological activity . The molecular structure is crucial for the interaction with biological targets, as seen in the docking studies using the crystal structure of Ribonucleotide Reductase .

Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazol-5-yl derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole derivatives . The reactivity of these compounds can lead to the formation of alkoxy-, propylthio-, and amino-substituted derivatives, which can further undergo rearrangements and reductions to yield a range of structurally diverse products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit a range of properties that are influenced by their molecular structures. For example, the presence of trifluoromethyl groups in benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been associated with promising anti-mycobacterial activity and low cytotoxicity . The physical properties such as solubility, melting point, and stability are likely to be affected by the substituents on the thiadiazole and piperidine rings, as well as the overall molecular conformation.

科学的研究の応用

Organic Semiconductor Materials

- Polymer Chemistry of Thiadiazole Derivatives: Thiadiazole derivatives, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been explored for their potential in organic semiconductors. These materials are utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their significant electron-deficient properties (Chen et al., 2016).

Anticonvulsant Activity

- Thiadiazole Anticonvulsants: Compounds with thiadiazole structures, including 1,3,4-thiadiazoles, have been synthesized and evaluated for their anticonvulsant activity. These studies underline the importance of the stereochemical arrangement for the activity, suggesting that similar compounds could potentially be investigated for neurological applications (Rajak et al., 2009).

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Potential: Research on benzothiazole and thiadiazole derivatives has shown these compounds to possess variable and modest antimicrobial activity, as well as anticancer properties against specific cancer cell lines. This suggests that related compounds might also be effective in these areas, warranting further investigation into their potential biological activities (Patel et al., 2011).

Molecular Interaction and Aggregation

- Spectroscopic Studies on Molecular Aggregation: The study of solvent effects on molecular aggregation in thiadiazole derivatives has highlighted the impact of substituent groups and concentration changes on fluorescence and circular dichroism (CD) spectra. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in materials science and photophysics (Matwijczuk et al., 2016).

作用機序

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s known that benzothiadiazole derivatives can inhibit the pfkfb3 kinase, which plays a crucial role in the regulation of glycolysis . The inhibition of this kinase can potentially disrupt the energy production in cells, particularly cancer cells that rely heavily on glycolysis.

Biochemical Pathways

The compound’s interaction with its targets can affect the glycolytic pathway. By inhibiting the PFKFB3 kinase, the compound can disrupt the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.

Pharmacokinetics

Similar compounds with a benzothiadiazole core have been shown to have good bioavailability and stability

Result of Action

The inhibition of PFKFB3 kinase and the subsequent disruption of glycolysis can lead to a decrease in ATP production. This can result in the induction of cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(12-3-4-13-14(10-12)18-22-17-13)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOAVGWXFUONJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)